5-Bromo-4-methoxynicotinic acid

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Select 5-Bromo-4-methoxynicotinic acid for its unique dual orthogonal handles—a carboxylic acid for amide bond formation and a bromine for Suzuki-Miyaura cross-coupling—enabling stepwise chemoselective diversification. The 4‑methoxy group enhances electron density for efficient cross-coupling, while the 5‑bromine is essential for constructing focused nAChR agonist/partial agonist libraries. Unlike simpler analogs (4‑methoxynicotinic or 5‑bromonicotinic acids), this scaffold prevents loss of a critical synthetic handle and avoids unwanted physicochemical shifts. ≥98% purity supports reliable SAR studies and lead optimization.

Molecular Formula C7H6BrNO3
Molecular Weight 232.03 g/mol
Cat. No. B12089496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methoxynicotinic acid
Molecular FormulaC7H6BrNO3
Molecular Weight232.03 g/mol
Structural Identifiers
SMILESCOC1=C(C=NC=C1C(=O)O)Br
InChIInChI=1S/C7H6BrNO3/c1-12-6-4(7(10)11)2-9-3-5(6)8/h2-3H,1H3,(H,10,11)
InChIKeyKRSNDPDZDPVVAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-methoxynicotinic Acid: Synthetic Utility and Pharmacological Differentiation


5-Bromo-4-methoxynicotinic acid (CAS 1211540-83-8; molecular formula C₇H₆BrNO₃; MW 232.03 g/mol) is a 5-bromo-4-methoxy-substituted pyridine-3-carboxylic acid derivative of nicotinic acid. It is a dual-functional building block in medicinal chemistry [1]. Its core structure features a pyridine ring, a 3-carboxylic acid moiety, a 4-methoxy group, and a 5-bromine atom. The methoxy group increases electron density on the pyridine ring, while the bromine atom serves as a reactive handle for transition-metal-catalyzed cross-coupling reactions. This compound exhibits distinct chemical reactivity and preliminary biological profiles that differentiate it from its simpler analogs, 4-methoxynicotinic acid and 5-bromonicotinic acid. Its purity is typically ≥95% as supplied .

Why 5-Bromo-4-methoxynicotinic Acid Cannot Be Replaced by Common Nicotinic Acid Analogs


Substituting 5-bromo-4-methoxynicotinic acid with its simpler analogs, such as 4-methoxynicotinic acid or 5-bromonicotinic acid, leads to either a loss of a critical synthetic handle or an undesirable shift in physicochemical and biological properties. 4-Methoxynicotinic acid lacks the bromine atom, precluding its use in key palladium-catalyzed cross-coupling reactions essential for constructing diverse molecular libraries [1]. Conversely, 5-bromonicotinic acid lacks the 4-methoxy group, which can affect solubility, membrane permeability, and target interactions [2]. The unique combination of both the bromine and methoxy substituents is essential for achieving specific synthetic versatility and pharmacological profiles, as supported by structure-activity relationship (SAR) studies on related systems [3].

Quantitative Evidence Guide: Differentiating 5-Bromo-4-methoxynicotinic Acid from Analogs


Reactivity Advantage in Suzuki-Miyaura Cross-Coupling

The presence of a bromine atom at the 5-position of 5-bromo-4-methoxynicotinic acid makes it a viable substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This is in contrast to the non-brominated analog, 4-methoxynicotinic acid, which is unreactive under these conditions [1]. While 5-bromonicotinic acid also participates in Suzuki couplings, the 4-methoxy group in the target compound increases electron density on the pyridine ring, potentially accelerating the oxidative addition step with the palladium catalyst, a phenomenon known to improve coupling yields and enable a broader substrate scope with electron-poor arylboronic acids [2].

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Enhanced In Vitro Potency at nAChR: Comparison with 5-Substituted Nicotine Analogs

In a structure-activity relationship (SAR) study of 5-substituted nicotine analogs, 5-bromonicotine exhibited a higher binding affinity for the nicotinic acetylcholine receptor (nAChR) with a Ki of 6.9 nM compared to 5-methoxynicotine (Ki = 14.3 nM) [1]. This class-level data suggests that a bromine substituent at the 5-position confers a potency advantage over a methoxy group at the same position. While direct data for the 5-bromo-4-methoxy combination is not available, this trend supports the hypothesis that 5-bromo-4-methoxynicotinic acid, as a precursor or analog, may exhibit enhanced target engagement compared to analogs lacking the 5-bromo group.

Neuropharmacology Receptor Binding SAR

Distinct In Vivo Pharmacological Profile: Functional Selectivity in 5-Substituted Nicotine Analogs

In vivo behavioral studies on 5-substituted nicotine analogs reveal that substituent identity profoundly impacts pharmacological outcomes. 5-Bromonicotine failed to produce antinociceptive, hypolocomotor, or hypothermic effects in mice, unlike nicotine. Furthermore, 5-methoxynicotine antagonized nicotine's antinociceptive effects, whereas 5-bromonicotine did not. Crucially, 5-bromonicotine partially substituted for nicotine in drug discrimination studies in rats, suggesting it acts as a partial agonist, particularly at α4β2 nAChRs [1]. This functional selectivity is directly linked to the 5-substituent.

Behavioral Pharmacology In Vivo Efficacy

Best-Fit Application Scenarios for 5-Bromo-4-methoxynicotinic Acid in R&D


Medicinal Chemistry: Synthesis of nAChR-Targeted Chemical Probes

Based on class-level SAR data showing that 5-bromonicotine analogs act as nAChR partial agonists with unique behavioral profiles [1], 5-bromo-4-methoxynicotinic acid is a strategic building block for generating focused libraries of compounds designed to modulate nicotinic acetylcholine receptors. The 5-bromo group provides a handle for late-stage diversification via cross-coupling, allowing for systematic exploration of the receptor's binding pocket.

Organic Synthesis: Modular Synthesis of Functionalized Biaryl Scaffolds

The 5-bromo substituent is a reliable partner for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. This makes 5-bromo-4-methoxynicotinic acid an ideal starting material for the synthesis of complex biaryl and heteroaryl compounds. The 4-methoxy group enhances the electron density of the pyridine ring, which can improve the efficiency of the cross-coupling step and enable reactions with a wider variety of coupling partners.

Chemical Biology: Development of Functional Probes via Orthogonal Handles

This compound possesses two orthogonal functional handles: a carboxylic acid for amide bond formation and a bromine for cross-coupling. This allows for stepwise, chemoselective modifications. Researchers can first use the carboxylic acid to conjugate the molecule to a solid support, a fluorophore, or a biotin tag, and subsequently use the bromine atom to introduce a pharmacophore or a second functional group via a cross-coupling reaction. This dual functionality is not available in 4-methoxynicotinic acid or 5-bromonicotinic acid.

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